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Compound of Interest

Compound Name: Toddalolactone

Cat. No.: B1682391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Toddalolactone,

a natural coumarin with demonstrated anticancer, antihypertensive, anti-inflammatory, and

antifungal properties, across various species.[1][2] Understanding the species-specific

differences in metabolism is crucial for the selection of appropriate animal models in preclinical

studies and for predicting its pharmacokinetic behavior in humans.[1][2][3]

Executive Summary
In vitro studies utilizing liver microsomes from humans, monkeys, dogs, minipigs, rabbits, rats,

and mice have revealed significant species-dependent variations in the metabolism of

Toddalolactone. Monkeys exhibit the highest metabolic capacity for Toddalolactone, while

humans show a comparatively slower metabolism. The primary metabolic pathways involve

both cytochrome P450 (CYP)-mediated oxidation and UDP-glucuronosyltransferase (UGT)-

mediated glucuronidation. Specifically, CYP1A1 and CYP3A5 have been identified as the major

human CYP isoforms responsible for the oxidative biotransformation of Toddalolactone.
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Table 1: In Vitro Metabolic Stability of Toddalolactone in
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Species
Half-life (T1/2) in CYP-
mediated reaction (min)

Half-life (T1/2) in UGT-
mediated reaction (min)

Human 673 ± 36 83 ± 8.2

Monkey 245 ± 19 66 ± 7.6

Dog 494 ± 42 N/A

Minipig 307 ± 28 85 ± 4.3

Rabbit 382 ± 17 129 ± 11.8

Rat 407 ± 31 124 ± 8.3

Mouse 235 ± 21 N/A

Data represents mean ± standard deviation. N/A: Data not provided in the source.

Table 2: In Vivo Pharmacokinetic Parameters of
Toddalolactone in Rats and Mice

Species
(Administ
ration
Route)

Dose
(mg/kg)

Cmax
(µg/mL)

Tmax (h) T1/2 (h)
AUC0–t
(µg/mL·h)

Bioavaila
bility (%)

Rat

(Intravenou

s)

10 0.42 0.25 1.05 0.46 N/A

Mouse

(Intravenou

s)

5 N/A N/A 1.3 ± 1.0 3.04 ± 0.33 N/A

Mouse

(Oral)
20 N/A N/A 0.8 ± 0.6 2.73 ± 0.75 22.4

Data for rats is from an intravenous study. Data for mice includes both intravenous and oral

administration. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma

concentration; T1/2: Elimination half-life; AUC0–t: Area under the plasma concentration-time
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curve from time zero to the last measurable concentration. N/A: Not applicable or data not

available.

Metabolic Pathways
The metabolism of Toddalolactone proceeds through two primary phases. Phase I involves

oxidation reactions catalyzed by CYP enzymes, leading to the formation of hydroxylated

metabolites. Phase II consists of the conjugation of these metabolites with glucuronic acid, a

process mediated by UGT enzymes, which facilitates their excretion.

Four oxidative metabolites (P1, P2, P3, and P4) and two glucuronidated metabolites (P5 and

P6) have been identified in vitro. In humans, CYP1A1 and CYP3A5 are the key enzymes

driving the formation of the major oxidative metabolite, P4.

Toddalolactone Phase I Metabolism
(Oxidation)

CYP1A1, CYP3A5 (Humans) Oxidative Metabolites
(P1, P2, P3, P4)

Phase II Metabolism
(Glucuronidation)

Glucuronidated Metabolites
(P5, P6)

UGTs Excretion
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Caption: Generalized metabolic pathway of Toddalolactone.

Experimental Protocols
In Vitro Metabolic Stability Assessment
The metabolic stability of Toddalolactone was evaluated by incubating the compound (20 µM)

with liver microsomes (from humans, rabbits, mice, rats, dogs, minipigs, and monkeys) at 37°C.

The reaction was initiated by the addition of an NADPH-generating system for CYP-mediated

metabolism or a UDPGA-generating system for UGT-mediated metabolism. Aliquots were

collected at 0, 30, 60, and 90 minutes and quenched with acetonitrile. The concentration of the

remaining Toddalolactone was quantified by High-Performance Liquid Chromatography

(HPLC). The half-life (T1/2) was then calculated from the rate of disappearance of the parent

compound.
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Caption: Workflow for in vitro metabolic stability assessment.
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Identification of Metabolites and Involved CYP Isoforms
Metabolites of Toddalolactone were identified using Liquid Chromatography-Mass

Spectrometry (LC-MS/MS) after incubation with human and monkey liver microsomes. To

pinpoint the specific human CYP isoforms involved, Toddalolactone (10 µM) was incubated

with thirteen individual recombinant human CYP isoforms (CYP1A1, CYP1A2, CYP2A6,

CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, CYP3A5, CYP1B1, and

CYP4F2). The formation of metabolites was then monitored by HPLC.

Metabolite Identification CYP Isoform Phenotyping

Incubate Toddalolactone with
Human & Monkey Liver Microsomes

LC-MS/MS Analysis

Incubate Toddalolactone with
13 individual recombinant human CYPs

HPLC Analysis to Monitor
Metabolite Formation

Click to download full resolution via product page

Caption: Workflow for metabolite and CYP isoform identification.

In Vivo Pharmacokinetic Study in Rats
Male Sprague-Dawley rats were administered a single intravenous dose of Toddalolactone
(10 mg/kg). Blood samples were collected at specified time points (0, 0.25, 0.5, 0.75, 1, 2, 4, 6,

and 8 hours) post-dosing. Plasma was separated by centrifugation, and the concentration of

Toddalolactone was determined using a validated analytical method. Pharmacokinetic

parameters were then calculated from the plasma concentration-time data.

Conclusion
The metabolic profile of Toddalolactone exhibits considerable variation across the species

tested. Monkeys demonstrate the most rapid metabolism, while humans have the slowest rate

of CYP-mediated metabolism among the species evaluated. The identification of CYP1A1 and

CYP3A5 as the primary enzymes responsible for its oxidative metabolism in humans provides
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a crucial foundation for predicting potential drug-drug interactions and for understanding inter-

individual variability in its clearance. The in vivo pharmacokinetic data in rats and mice further

contribute to a more complete understanding of its absorption, distribution, metabolism, and

excretion profile. These findings are instrumental for the rational design of future preclinical and

clinical investigations of Toddalolactone.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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